C6-Methoxylation Confers Differential Antiproliferative Potency Across Human Cancer Cell Lines
In a direct head-to-head comparison using identical extraction and assay methodologies, patuletin (C6-OMe) demonstrated distinct potency and selectivity profiles compared to quercetin (C6-H) and quercetagetin (C6-OH) across four human cancer cell lines [1]. Against HeLa (cervical cancer), patuletin exhibited an IC50 of 28.1 µM, whereas quercetin required 108.5 µM and quercetagetin 45.8 µM, representing a 3.9-fold potency enhancement over quercetin. In SK-Lu-1 (lung adenocarcinoma), patuletin was the most potent of the three (IC50 52.5 µM). Notably, in U373 (glioblastoma), patuletin (IC50 74.7 µM) was less effective than quercetagetin (IC50 34.9 µM), demonstrating that C6 substitution directs cell-type selectivity rather than uniformly enhancing potency [1].
| Evidence Dimension | Antiproliferative activity (IC50, µM) in human cancer cell lines |
|---|---|
| Target Compound Data | Patuletin IC50: HeLa 28.1 µM, SK-Lu-1 52.5 µM, U373 74.7 µM, CaSki 55.8 µM |
| Comparator Or Baseline | Quercetin IC50: HeLa 108.5 µM, SK-Lu-1 63.2 µM, U373 38.8 µM, CaSki 119.3 µM; Quercetagetin IC50: HeLa 45.8 µM, SK-Lu-1 61.5 µM, U373 34.9 µM, CaSki 103.6 µM |
| Quantified Difference | Patuletin 3.9-fold more potent than quercetin in HeLa (28.1 vs 108.5 µM); 2.1-fold less potent than quercetagetin in U373 (74.7 vs 34.9 µM); cell-line dependent selectivity |
| Conditions | MTT assay; 48-hour exposure; HeLa (cervical), SK-Lu-1 (lung), U373 (glioblastoma), CaSki (cervical) cell lines |
Why This Matters
Procurement of patuletin rather than generic quercetin enables cell-type-specific potency modulation in anticancer research programs.
- [1] Alvarado-Sansininea JJ, et al. Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines. Molecules. 2018;23(10):2579. View Source
